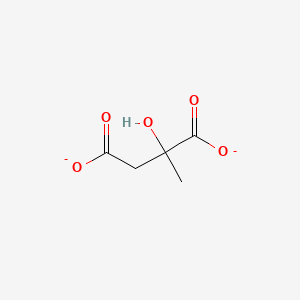
Citramalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citramalate(2-) is a dicarboxylic acid dianion that is obtained by removal of a proton from both of the carboxylic acid groups of citramalic acid. It has a role as a human metabolite and a plant metabolite. It derives from a butenedioate. It is a conjugate base of a citramalic acid.
科学的研究の応用
Biochemical Precursor for Sustainable Materials
Citramalate serves as a crucial precursor in the synthesis of bio-based methyl methacrylate, which is used to manufacture polymethyl methacrylate (PMMA), commonly known as Perspex or Plexiglas. The traditional production of PMMA relies on petrochemical feedstocks; however, this compound offers a sustainable alternative by utilizing renewable resources. Research has demonstrated that this compound can be produced efficiently through engineered microbial strains, such as Escherichia coli, which convert glucose into this compound using specific enzymes.
Case Study: Engineered E. coli for this compound Production
- Research Findings : An engineered strain of E. coli was developed to produce this compound at concentrations exceeding 80 g/L in just 65 hours. This was achieved by expressing a mesophilic variant of this compound synthase from Methanococcus jannaschii and optimizing fermentation conditions.
- Productivity : The engineered strain achieved a productivity rate of 1.85 g/L/h with a conversion efficiency of 0.48 g this compound/g glucose .
Innovative Bioprocessing Techniques
Recent studies have utilized advanced bioprocessing techniques to enhance this compound production. For instance, a fed-batch fermentation approach was employed where glucose was continuously supplied to the microbial culture, allowing for sustained production without the accumulation of unwanted byproducts like acetate.
Key Innovations
- Enzyme Engineering : Modifications to the citrate synthase enzyme have been shown to redirect carbon flux towards this compound synthesis, significantly increasing yields by up to 125% compared to native strains .
- Process Optimization : The design of experiment methodology was applied to fine-tune parameters such as light intensity and nutrient availability, resulting in a remarkable increase in this compound production from cyanobacterial systems .
Environmental Impact and Circular Economy
The production of this compound from carbon dioxide not only contributes to sustainable materials but also aligns with the principles of a circular bioeconomy. By converting CO2 into valuable compounds, this approach aids in reducing greenhouse gas emissions while creating economically viable products.
Research Implications
- Carbon Utilization : this compound can be synthesized using cyanobacteria that utilize CO2 as a feedstock, promoting carbon capture and utilization strategies .
- Broader Applications : The metabolites involved in this compound production are also precursors for other significant compounds, including biofuels and pharmaceuticals, indicating its versatility beyond plastics .
Comparative Production Methods
| Methodology | Organism | Yield (g/L) | Time (hours) | Notes |
|---|---|---|---|---|
| Engineered E. coli | Escherichia coli | >80 | 65 | High efficiency with glucose feed |
| Cyanobacterial fermentation | Synechocystis sp. PCC 6803 | 6.35 | - | Utilizes CO2; lower yield but sustainable |
| Combined biocatalytic route | E. coli | >60 | 132 | Integrates biocatalysis with chemocatalysis |
特性
分子式 |
C5H6O5-2 |
|---|---|
分子量 |
146.1 g/mol |
IUPAC名 |
2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2 |
InChIキー |
XFTRTWQBIOMVPK-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
正規SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
同義語 |
alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















